molecular formula C10H9ClN2 B046745 2-(Chloromethyl)-4-methylquinazoline CAS No. 109113-72-6

2-(Chloromethyl)-4-methylquinazoline

Cat. No. B046745
M. Wt: 192.64 g/mol
InChI Key: UHCUBOJGMLASBY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylquinazoline is a compound of interest in the field of medicinal chemistry and materials science due to its potential as a precursor in the synthesis of various quinazoline derivatives. These derivatives have been explored for their diverse biological activities and potential applications in drug development and other areas.

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-4-methylquinazoline and its derivatives involves several key steps, including the use of o-anthranilic acids as starting materials. An improved one-step synthesis utilizing these starting materials has been described, which is crucial for the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds (Li et al., 2010). Additionally, the synthesis of related quinazoline derivatives, exploring different substitution patterns and functional groups, is a significant area of research, highlighting the versatility of the quinazoline core in medicinal chemistry (El-zohry & Abd-Alla, 2007).

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-4-methylquinazoline derivatives is characterized using various spectroscopic techniques, including IR and 1H-NMR analyses. These methods provide insights into the structural features and the presence of specific functional groups that are crucial for the compound's biological activity and chemical reactivity (El-zohry & Abd-Alla, 2007).

Chemical Reactions and Properties

The chemical reactivity of 2-(Chloromethyl)-4-methylquinazoline includes its role as a key intermediate in the synthesis of novel anticancer agents. The chloromethyl group plays a critical role in facilitating further chemical modifications, leading to the development of compounds with promising anticancer activity (Li et al., 2010).

Physical Properties Analysis

While specific studies focusing on the physical properties of 2-(Chloromethyl)-4-methylquinazoline were not identified in the current search, the physical properties of quinazoline derivatives, in general, are crucial for their solubility, stability, and formulation potential in pharmaceutical applications. These properties are typically influenced by the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties of 2-(Chloromethyl)-4-methylquinazoline derivatives, including their reactivity and stability, are significant for their application in synthetic organic chemistry and drug design. The presence of the chloromethyl group enhances the compound's versatility as a building block for further chemical transformations aimed at developing novel therapeutic agents (Li et al., 2010).

Scientific Research Applications

  • Anticancer Applications : A study by Li et al. (2010) demonstrated a method for synthesizing 2-chloromethyl-4(3H)-quinazolinone derivatives, which are used to create novel anticancer agents with 4-anilinoquinazoline scaffolds. These compounds have shown promising in vitro anticancer activity (Li et al., 2010).

  • Apoptosis Induction in Cancer Cells : Sirisoma et al. (2008) discovered a novel 4-anilinoquinazoline compound that induces high apoptosis and inhibits various cancer cell lines, suggesting its potential as a cancer drug (Sirisoma et al., 2008).

  • Antimicrobial and Anti-Inflammatory Properties : Keche and Kamble (2014) synthesized novel 2-methylquinazolin-4(3H)-one derivatives with urea, thiourea, and sulphonamide functionalities. These compounds exhibited anti-inflammatory and antimicrobial properties against selected pathogenic bacteria and fungi (Keche & Kamble, 2014).

  • Male Sex Pheromone in Insects : Ruther et al. (2007) identified 4-methylquinazoline as a minor component of the male sex pheromone in Nasonia vitripennis, contributing to the characteristic medicinal odor and synergizing the response of virgin females (Ruther et al., 2007).

  • Analgesic and Antihelmintic Activities : Sahu et al. (2008) reported the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, which showed significant analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

  • Tubulin-Binding Tumor-Vascular Disrupting Agents : Cui et al. (2017) found that certain analogues of 2-methylquinazoline could act as tubulin-binding tumor-vascular disrupting agents, inhibiting tumor growth by targeting established blood vessels in tumors (Cui et al., 2017).

Future Directions

The future directions for the study and application of “2-(Chloromethyl)-4-methylquinazoline” are not clearly outlined in the available resources .

properties

IUPAC Name

2-(chloromethyl)-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCUBOJGMLASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287111
Record name 2-(chloromethyl)-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methylquinazoline

CAS RN

109113-72-6
Record name 2-(Chloromethyl)-4-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109113-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-methylquinazoline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(chloromethyl)-4-methylquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-4-methylquinazoline
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Record name 2-(CHLOROMETHYL)-4-METHYLQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Y Gu, W Yang, A Hao, Q Xu, Y Hu - Journal of Chemical & …, 2020 - ACS Publications
… 2-chloromethyl-4-methylquinazoline. By the gravimetric method, the solubility of 2-chloromethyl-4-methylquinazoline … solubility data of 2-chloromethyl-4-methylquinazoline in both pure …
Number of citations: 1 pubs.acs.org
D Dastider, SK Mandal, DJ Sen - researchgate.net
Linagliptin is a DPP‒4 inhibitor [dipeptidyl peptidase‒4 inhibitor] used as antidiabetic drug which is made of three subordinate units (4‒methyl quinazoline, purine‒2, 6‒dione and 3R…
Number of citations: 0 www.researchgate.net
Z Zeng, X Li, F Zhang - Acta Microscopica, 2020 - search.ebscohost.com
… , then reacts with 2- chloromethyl 4- methylquinazoline (11), … 8 first reacts with 2 chloromethyl 4- methylquinazoline (11) to … 2- chloromethyl -4- methylquinazoline (11) can be prepared …
Number of citations: 0 search.ebscohost.com
SC BELL, TS SULKOWSKI, C GOCHMAN… - The Journal of …, 1962 - ACS Publications
The novel rearrangement that occurs upon treatment of 6-chloro-2-chloromethyl-4-phenylquin-azoline 3-oxide (I) with primaryaliphatic amines, affording 2-substituted amino-7-chloro-5-…
Number of citations: 108 pubs.acs.org
KH Chavan, NA Kedar, RI Jadhav - Chemistry & Biology Interface, 2020 - cbijournal.com
Linagliptin is xanthine-based second generation selective dipeptidyl peptidase-4 inhibitor used for the treatment for type-2 diabetes mellitus developed by Boehringer Ingelheim. Due to …
Number of citations: 4 cbijournal.com
HS Broadbent, RC Anderson… - Journal of Heterocyclic …, 1977 - Wiley Online Library
… including 2-chloromethyl-4-methylquinazoline 3-oxide toward nucleophilic attack by sulfur nucleophiles. Because of the great importance of the aforementioned rearrangement, we …
Number of citations: 9 onlinelibrary.wiley.com
ZW Lai, C Li, J Liu, L Kong, X Wen, H Sun - European journal of medicinal …, 2014 - Elsevier
… , 3-bromo-1-propyne or 3-bromo-1-propene to give the corresponding N-alkylated purinediones 3a–3c, respectively, which further reacted with 2-chloromethyl-4-methylquinazoline to …
Number of citations: 33 www.sciencedirect.com
DK KIM - 1968 - search.proquest.com
I. The alkaloid content of bark of Remij ia purdieana Wedd. has been examined previously by Hesse, who isolated seven alkaloids. He named these alkaloids cinchonine (which had …
Number of citations: 0 search.proquest.com
SNM Boddapati, HB Bollikolla, HS Saini… - Arabian Journal of …, 2023 - Elsevier
Creating effective, ecologically friendly, and commercially viable synthetic routes is crucial in the design and synthesis of organic substances. Quinazoline, a heterocyclic compound …
Number of citations: 0 www.sciencedirect.com
JB Niu, CH Quan, Y Liu, GX Yu, JJ Yang… - Journal of Enzyme …, 2021 - Taylor & Francis
Hippo signalling pathway plays a crucial role in tumorigenesis and cancer progression. In this work, we identified an N-aryl sulphonamide-quinazoline derivative, compound 9i as an …
Number of citations: 7 www.tandfonline.com

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